molecular formula C16H30N2O6 B13569458 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid

Cat. No.: B13569458
M. Wt: 346.42 g/mol
InChI Key: YFYIYQVUQNRKIP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the selection of a suitable hexanoic acid derivative, followed by the introduction of Boc-protected amino groups through a series of reactions involving reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the bulk procurement of raw materials, automated reaction setups, and stringent quality control measures to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,6-diaminohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    (3S)-3,6-bis({[(benzyloxy)carbonyl]amino})hexanoic acid: Uses benzyloxycarbonyl (Cbz) groups instead of Boc, offering different reactivity and protection properties.

Uniqueness

(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is unique due to its dual Boc protection, which provides enhanced stability and controlled reactivity. This makes it particularly valuable in synthetic and medicinal chemistry applications where precise control over reaction conditions is essential.

Properties

Molecular Formula

C16H30N2O6

Molecular Weight

346.42 g/mol

IUPAC Name

(3S)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1

InChI Key

YFYIYQVUQNRKIP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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